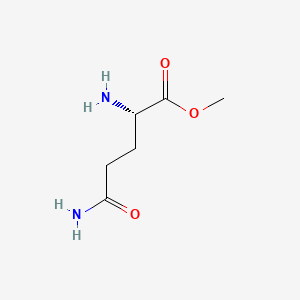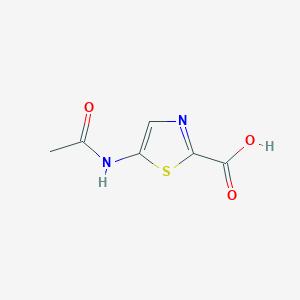
3-(2-Hydroxy-5-iodophenyl)propanoic acid
Descripción general
Descripción
3-(2-Hydroxy-5-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol It is a derivative of propanoic acid, featuring a hydroxy group at the 2-position and an iodine atom at the 5-position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 2-hydroxyphenylpropanoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions to introduce the iodine atom at the 5-position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-5-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxo-5-iodophenyl)propanoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 3-(2-hydroxyphenyl)propanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(2-oxo-5-iodophenyl)propanoic acid
Reduction: 3-(2-hydroxyphenyl)propanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-5-iodophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: The compound can be used as a probe in biological studies to investigate the role of iodine in biochemical processes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-5-iodophenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-iodobenzenepropanoic acid
- 3-(2-Hydroxyphenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Uniqueness
3-(2-Hydroxy-5-iodophenyl)propanoic acid is unique due to the specific positioning of the hydroxy and iodine groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.
Propiedades
IUPAC Name |
3-(2-hydroxy-5-iodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHAWPDBDHUXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


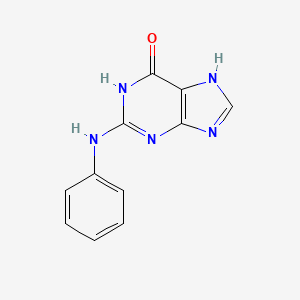
![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)
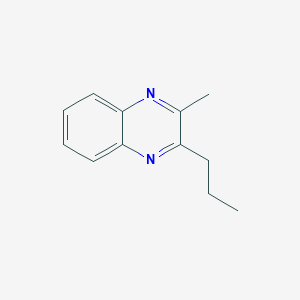

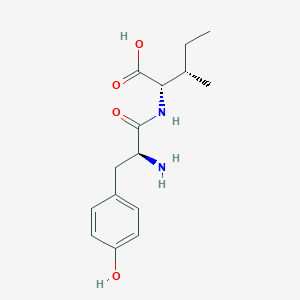


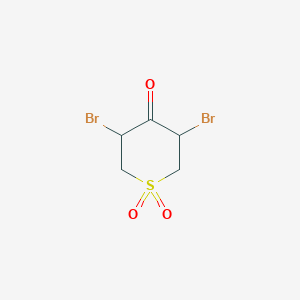
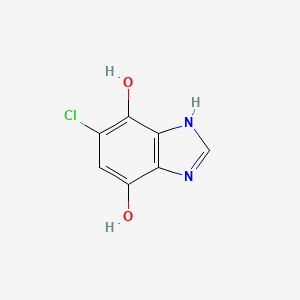
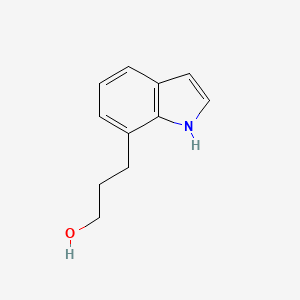
![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)
